Benzyl chloroformate

Catalog No.
S605587
CAS No.
501-53-1
M.F
C8H7ClO2
M. Wt
170.59 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl chloroformate

CAS Number

501-53-1

Product Name

Benzyl chloroformate

IUPAC Name

benzyl carbonochloridate

Molecular Formula

C8H7ClO2

Molecular Weight

170.59 g/mol

InChI

InChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

HSDAJNMJOMSNEV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)Cl

Solubility

SOL IN ETHER, ACETONE, BENZENE
Solubility in water: reaction

Synonyms

(Benzyloxy)carbonyl Chloride; Benzyl Chloridocarbonate; Benzyl Chlorocarbonate; Benzyl Chloroformate; Carbobenzoxy Chloride; Carbobenzyloxy Chloride; Chloroformic Acid Benzyl Ester; NSC 83466; Phenylmethyl Chloroformate; Cbz-Cl; CbzCl; Cbz chloride;

Canonical SMILES

C1=CC=C(C=C1)COC(=O)Cl

Benzyl chloroformate, also known as benzyl chlorocarbonate or Z-chloride [], is the benzyl ester of chloroformic acid. It is a colorless liquid in its pure form, although impure samples can appear yellow [].


Molecular Structure Analysis

The molecule consists of a benzene ring (benzyl group) attached to a carbonyl group (C=O) through a methylene bridge (CH2). A chlorine atom is bonded to the carbonyl carbon. This structure offers several key features:

  • The carbonyl group is electrophilic due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to nucleophilic attack, a crucial aspect of its reactivity [].
  • The benzyl group is a good leaving group, readily departing after nucleophilic attack on the carbonyl carbon [].

Chemical Reactions Analysis

Benzyl chloroformate is primarily used in the following reactions:

  • Protection of amines and alcohols: Benzyl chloroformate reacts with amines and alcohols to form N-benzyloxycarbonyl (Cbz) and benzyloxycarbonyl (Z) protected derivatives, respectively. These protecting groups are stable under various reaction conditions but can be selectively removed later using specific reagents [].

Reaction with amine (aniline) to form N-Cbz derivative (Eq. 1) []:

C6H5CH2OCOCl (benzyl chloroformate) + C6H5NH2 (aniline) → C6H5NH(COOCH2C6H5) (N-Cbz-aniline) + HCl (hydrogen chloride)

Reaction with alcohol (ethanol) to form Z-protected derivative (Eq. 2) []:

C6H5CH2OCOCl (benzyl chloroformate) + C2H5OH (ethanol) → C2H5OCOOCH2C6H5 (Z-ethyl ester) + HCl (hydrogen chloride)

  • Peptide synthesis: Benzyl chloroformate is a common reagent for peptide bond formation, particularly in the solid-phase peptide synthesis (SPPS) technique []. It activates the carboxyl group of an amino acid, allowing it to react with the amine group of another amino acid to form a peptide bond.

Physical And Chemical Properties Analysis

  • Melting point: Not applicable, as benzyl chloroformate is a liquid at room temperature [].
  • Boiling point: 103 °C [].
  • Solubility: Insoluble in water (degrades) but soluble in organic solvents like dichloromethane, chloroform, and THF [].
  • Stability: Sensitive to moisture, decomposes in water to benzyl alcohol and carbon dioxide [].

Benzyl chloroformate is a hazardous compound and should be handled with appropriate precautions:

  • Toxicity: It is a severe skin and eye irritant and may cause respiratory problems []. It is also suspected to be a carcinogen [].
  • Flammability: Not flammable but can react with some flammable solvents.
  • Reactivity: Reacts readily with water and alcohols, releasing hydrochloric acid fumes [].

Always wear personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with benzyl chloroformate.

Please note:

  • The mechanism of action for benzyl chloroformate is not directly applicable as it is a reagent, not a biologically active molecule.
  • Case studies are not typically used for reagents like benzyl chloroformate.

Physical Description

Benzyl chloroformate appears as a colorless liquid with an acrid odor. Vapors irritate eyes and mucous membranes. Corrosive to metals and tissue. Long-term inhalation of low concentrations or short-term inhalation of high concentrations can result in adverse health effects.
Liquid
OILY COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.

Color/Form

OILY LIQUID
COLORLESS TO PALE YELLOW LIQUID

XLogP3

3

Boiling Point

306 °F at 760 mm Hg (decomposes) (USCG, 1999)
152.0 °C
152 °C AT 760 MM HG

Flash Point

227 °F Vigorous decomposition occurs at these temperatures; thus these values are anomalous due to the effect of the decomp. products (benzyl chloride and CO 2 ). (USCG, 1999)
176 °F OC; 227 °F CC
80.0 °C c.c.

Vapor Density

Relative vapor density (air = 1): 1

Density

1.22 at 68 °F (USCG, 1999)
1.2166 20 °C/4 °C
Relative density (water = 1): 1.20

Odor

ACRID ODOR
ODOR OF PHOSGENE
SHARP, PENETRATING ODOR

Melting Point

0 °C

UNII

170BP0DD31

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00 mmHg
7 mm Hg @ 85-87 °C
Vapor pressure, kPa at 85-87 °C: 0.009

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Impurities

May contain 3% or less benzyl chloride

Other CAS

501-53-1

Wikipedia

Carbobenzoxy chloride

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

/IT IS PREPARED/ ... BY ACTION OF PHOSGENE ABSORBED IN TOLUENE ON BENZYL ALCOHOL: CARTER ET AL, ORG SYN 23, 13 (1943); BY REACTING CARBONYL CHLORIDE & BENZYL ALCOHOL @ -20 TO -30 °C

General Manufacturing Information

All other basic organic chemical manufacturing
Pharmaceutical and medicine manufacturing
Carbonochloridic acid, phenylmethyl ester: ACTIVE
Most chloroformate production is used captively and production figures are not available /Chloroformic esters/

Dates

Modify: 2023-08-15

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